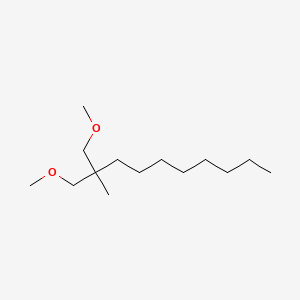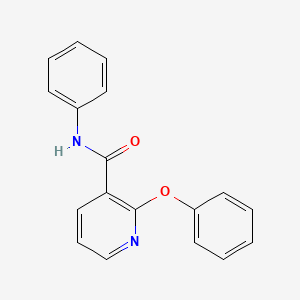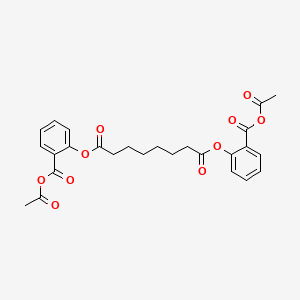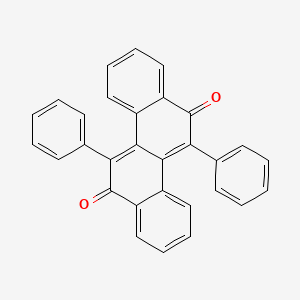
5,11-Diphenylchrysene-6,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-Diphenylchrysene-6,12-dione is a polycyclic aromatic compound with a unique structure that includes two phenyl groups attached to a chrysene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Diphenylchrysene-6,12-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Friedel-Crafts acylation followed by cyclodehydrogenation. The reaction conditions often require strong acids like aluminum chloride as catalysts and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,11-Diphenylchrysene-6,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl rings or the chrysene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted chrysenes, quinones, and diols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,11-Diphenylchrysene-6,12-dione has several scientific research applications:
Organic Electronics: It is used as a building block for organic semiconductors and photovoltaic materials due to its conjugated system and electronic properties.
Materials Science: The compound is explored for its potential in creating novel materials with unique optical and electronic characteristics.
Biological Studies: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5,11-Diphenylchrysene-6,12-dione exerts its effects is primarily through its interaction with molecular targets in electronic and biological systems. In organic electronics, its conjugated system allows for efficient charge transport. In biological systems, its planar structure enables intercalation with DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Chrysene: A parent compound with a similar structure but without the phenyl groups.
Benz[a]anthracene: Another polycyclic aromatic hydrocarbon with similar electronic properties.
Perylene: Known for its use in organic electronics and similar conjugated system.
Uniqueness
5,11-Diphenylchrysene-6,12-dione is unique due to the presence of phenyl groups, which enhance its electronic properties and potential applications in organic electronics and materials science. Its specific structure also allows for unique interactions in biological systems, making it a versatile compound for various research applications.
Properties
CAS No. |
194092-08-5 |
|---|---|
Molecular Formula |
C30H18O2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
5,11-diphenylchrysene-6,12-dione |
InChI |
InChI=1S/C30H18O2/c31-29-23-17-9-8-16-22(23)28-26(20-13-5-2-6-14-20)30(32)24-18-10-7-15-21(24)27(28)25(29)19-11-3-1-4-12-19/h1-18H |
InChI Key |
VQHXAGROSOOVSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)C(=C3C5=CC=CC=C5C2=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


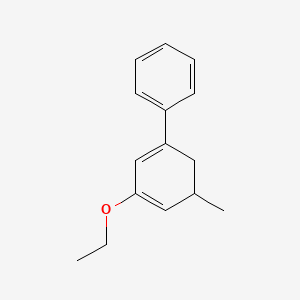
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B15165592.png)
![4-Methoxy-N-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B15165605.png)
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B15165610.png)
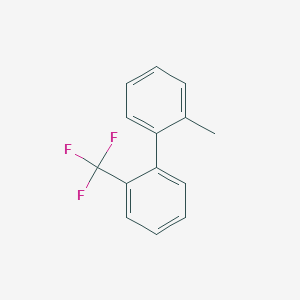
![1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene](/img/structure/B15165621.png)
![4-Ethyl-3-hydroxy-6-[1-(4-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15165633.png)
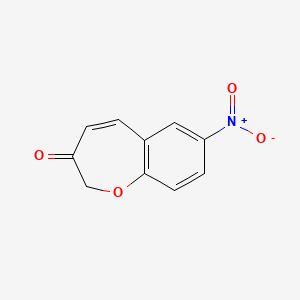
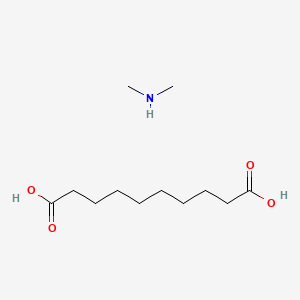
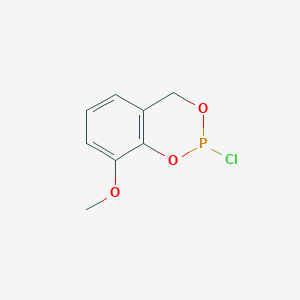
![6-[6-(Cyclopentylamino)-4-(4-methylphenyl)pyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15165681.png)
